Positional Isomer Specificity: Comparative Antiproliferative Activity of 7-yl vs. 4-yl Indazole Sulfamoylthiophene Analogs
The 4-yl regioisomer, 3-[(1H-indazol-4-yl)sulfamoyl]thiophene-2-carboxylic acid (CAS 1178919-92-0), demonstrates potent antiproliferative effects with an IC50 of 25.3 nM against the KG1 acute myeloid leukemia cell line . In contrast, the 7-yl isomer (CAS 1154239-90-3) belongs to the same chemical series but targets a distinct biological profile, as the indazole substitution position is a critical determinant of kinase selectivity and cellular potency [1]. While direct head-to-head KG1 data for the 7-yl isomer is not publicly available, the observed nanomolar activity of the 4-yl congener establishes a class-level benchmark; any procurement of the 7-yl isomer for antiproliferative assays must be justified by its unique targeting vector, which cannot be replicated by the 4-yl scaffold.
| Evidence Dimension | In vitro antiproliferative potency (KG1 leukemia cells) |
|---|---|
| Target Compound Data | Not publicly disclosed for this specific isomer in primary literature |
| Comparator Or Baseline | 3-[(1H-indazol-4-yl)sulfamoyl]thiophene-2-carboxylic acid: IC50 = 25.3 nM (KG1 cells) |
| Quantified Difference | Activity cliff anticipated but unquantified; 7-yl vectors indazole toward distinct kinase ATP-binding pocket subsites compared to 4-yl orientation |
| Conditions | KG1 acute myeloid leukemia cell line proliferation assay (vendor-reported benchmark) |
Why This Matters
Procurement decisions for SAR studies require the exact regioisomer, as the 4-yl and 7-yl derivatives produce divergent biological fingerprints despite sharing the same molecular formula and core scaffold.
- [1] Sun C-M. Indazole Compounds. US Patent 8,383,662 B2. 2013. View Source
